molecular formula C10H15NO B8539576 2-(methylamino)-1-(4-methylphenyl)ethan-1-ol

2-(methylamino)-1-(4-methylphenyl)ethan-1-ol

Cat. No.: B8539576
M. Wt: 165.23 g/mol
InChI Key: HMXFBSWMLTZKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylamino)-1-(4-methylphenyl)ethan-1-ol is a compound belonging to the phenethylamine class. It is a naturally occurring trace amine neuromodulator in humans, derived from the trace amine phenethylamine. This compound has been detected in human urine and is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(methylamino)-1-(4-methylphenyl)ethan-1-ol can be synthesized by various methods. One early synthesis involved the conversion of phenethylamine to its p-toluenesulfonamide, followed by N-methylation using methyl iodide, and then hydrolysis of the sulfonamide . Another method involves the catalytic hydrogenation of 2-phenylpropionitrile with Pd/C in pure anhydrous ethanol containing three equivalents of HCl .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-(methylamino)-1-(4-methylphenyl)ethan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as thionyl chloride .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(methylamino)-1-(4-methylphenyl)ethan-1-ol has various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a neuromodulator and is studied for its role in neurotransmission. In medicine, it is investigated for its potential therapeutic effects on mood and cognitive functions. In industry, it is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of 2-(methylamino)-1-(4-methylphenyl)ethan-1-ol involves its interaction with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that modulates catecholamine neurotransmission. This interaction leads to the inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons, thereby regulating monoamine neurotransmission .

Comparison with Similar Compounds

2-(methylamino)-1-(4-methylphenyl)ethan-1-ol is similar to other compounds in the phenethylamine class, such as N-Methylphenethylamine, N-Methyltyramine, and beta-Methylphenethylamine. it is unique in its specific molecular structure and the presence of a hydroxyl group, which influences its chemical reactivity and biological activity .

List of Similar Compounds:

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(methylamino)-1-(4-methylphenyl)ethanol

InChI

InChI=1S/C10H15NO/c1-8-3-5-9(6-4-8)10(12)7-11-2/h3-6,10-12H,7H2,1-2H3

InChI Key

HMXFBSWMLTZKGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methyl styrene oxide(1.0 g, 8.0 mmol) and 3 ml of methylamine in methanolic solution(28%) were charged into a flask. The flask was sealed and put in a refrigerator for 5–7 days. The solution was concentrated and the residue crystallized from ether, the title compound was obtained as white needle crystals, mp. 90.5–93.2° C., yield 71.2%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
71.2%

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